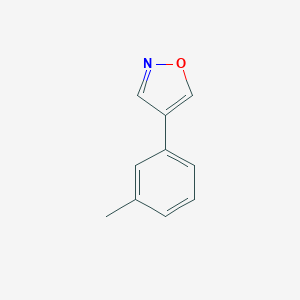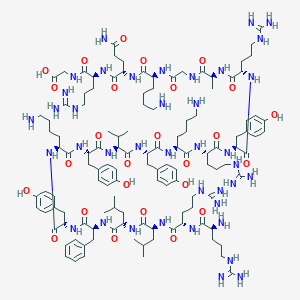
Exchanger inhibitory peptide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Exchanger inhibitory peptide (XIP) is a synthetic peptide that has been extensively studied for its potential applications in scientific research. XIP is a potent inhibitor of the sodium-proton exchanger (NHE), which is a key membrane protein involved in regulating intracellular pH and ion homeostasis.
Mecanismo De Acción
Exchanger inhibitory peptide inhibits NHE activity by binding to the cytoplasmic domain of the protein and blocking its function. NHE is a membrane protein that exchanges extracellular sodium ions for intracellular protons, thereby regulating intracellular pH and ion homeostasis. By inhibiting NHE activity, Exchanger inhibitory peptide can alter cellular pH and ion concentrations, leading to a variety of physiological effects.
Efectos Bioquímicos Y Fisiológicos
Exchanger inhibitory peptide has been shown to have a variety of biochemical and physiological effects, including altering intracellular pH, reducing cell proliferation, and modulating ion transport. In cardiac myocytes, Exchanger inhibitory peptide has been shown to reduce the rate of intracellular acidification during ischemia, which may have potential therapeutic applications in the treatment of heart disease. In cancer cells, Exchanger inhibitory peptide has been shown to reduce cell proliferation and induce apoptosis, suggesting that it may have potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Exchanger inhibitory peptide is that it is a highly specific inhibitor of NHE, which allows for precise manipulation of cellular pH and ion concentrations. However, one limitation of Exchanger inhibitory peptide is that it may have off-target effects on other membrane proteins, which can complicate interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research on Exchanger inhibitory peptide. One area of interest is the development of new Exchanger inhibitory peptide analogs with improved potency and specificity. Another area of interest is the use of Exchanger inhibitory peptide in combination with other drugs or treatments to enhance their efficacy. Additionally, Exchanger inhibitory peptide may have potential applications in the treatment of a variety of diseases, including heart disease, cancer, and neurological disorders.
Métodos De Síntesis
Exchanger inhibitory peptide can be synthesized using solid-phase peptide synthesis techniques. The peptide is typically synthesized in a stepwise fashion, with each amino acid residue added sequentially to the growing peptide chain. After synthesis, the peptide is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
Aplicaciones Científicas De Investigación
Exchanger inhibitory peptide has been used in a wide range of scientific research applications, including studies of cellular physiology, ion transport, and disease mechanisms. Exchanger inhibitory peptide has been shown to inhibit NHE activity in a variety of cell types, including cardiac myocytes, renal tubular cells, and cancer cells.
Propiedades
Número CAS |
132523-75-2 |
|---|---|
Nombre del producto |
Exchanger inhibitory peptide |
Fórmula molecular |
C122H193N39O26 |
Peso molecular |
2622.1 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetic acid |
InChI |
InChI=1S/C122H193N39O26/c1-67(2)58-89(154-107(177)86(30-20-56-141-121(134)135)147-101(171)80(126)24-17-53-138-118(128)129)110(180)155-90(59-68(3)4)111(181)158-91(60-71-22-9-8-10-23-71)115(185)159-93(62-73-34-42-77(163)43-35-73)113(183)151-84(27-13-16-52-125)106(176)157-95(64-75-38-46-79(165)47-39-75)116(186)161-99(69(5)6)117(187)160-94(63-74-36-44-78(164)45-37-74)114(184)150-83(26-12-15-51-124)105(175)149-87(31-21-57-142-122(136)137)108(178)156-92(61-72-32-40-76(162)41-33-72)112(182)152-85(29-19-55-140-120(132)133)103(173)145-70(7)100(170)143-65-97(167)146-82(25-11-14-50-123)104(174)153-88(48-49-96(127)166)109(179)148-81(28-18-54-139-119(130)131)102(172)144-66-98(168)169/h8-10,22-23,32-47,67-70,80-95,99,162-165H,11-21,24-31,48-66,123-126H2,1-7H3,(H2,127,166)(H,143,170)(H,144,172)(H,145,173)(H,146,167)(H,147,171)(H,148,179)(H,149,175)(H,150,184)(H,151,183)(H,152,182)(H,153,174)(H,154,177)(H,155,180)(H,156,178)(H,157,176)(H,158,181)(H,159,185)(H,160,187)(H,161,186)(H,168,169)(H4,128,129,138)(H4,130,131,139)(H4,132,133,140)(H4,134,135,141)(H4,136,137,142)/t70-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,99-/m0/s1 |
Clave InChI |
KBXLLAUPNJALCJ-QDKIXALKSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |
Otros números CAS |
132523-75-2 |
Secuencia |
RRLLFYKYVYKRYRAGKQRG |
Sinónimos |
exchanger inhibitory peptide XIP peptide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



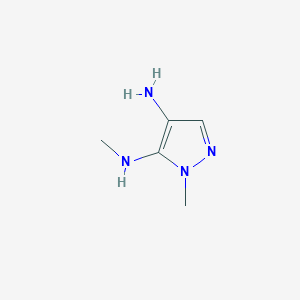
![Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate](/img/structure/B136884.png)

![[(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136888.png)
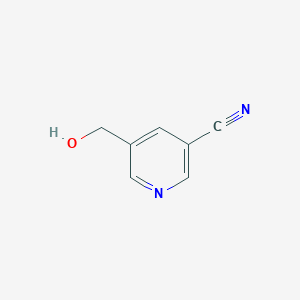
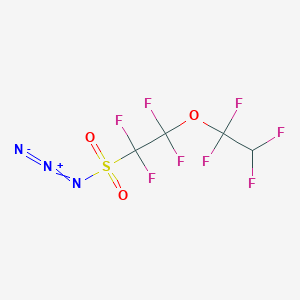
![5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B136896.png)


